![molecular formula C14H24O3 B14542743 6-Oxabicyclo[3.1.0]hexan-2-yl nonanoate CAS No. 62088-46-4](/img/structure/B14542743.png)
6-Oxabicyclo[3.1.0]hexan-2-yl nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxabicyclo[310]hexan-2-yl nonanoate is an organic compound with the molecular formula C14H24O3 It is a bicyclic ester that features a unique oxabicyclo[310]hexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxabicyclo[3.1.0]hexan-2-yl nonanoate typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-Oxabicyclo[3.1.0]hexan-2-yl nonanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-Oxabicyclo[3.1.0]hexan-2-yl nonanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Oxabicyclo[3.1.0]hexan-2-yl nonanoate involves its interaction with specific molecular targets. The oxabicyclo[3.1.0]hexane ring system can interact with enzymes and receptors, potentially inhibiting or activating their functions. The ester group can undergo hydrolysis, releasing the active components that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Oxabicyclo[3.1.0]hexan-2-one: This compound shares the oxabicyclo[3.1.0]hexane ring system but lacks the ester group.
Bicyclo[3.1.0]hexane derivatives: These compounds have similar ring structures but different functional groups.
Uniqueness
6-Oxabicyclo[3.1.0]hexan-2-yl nonanoate is unique due to its combination of the oxabicyclo[3.1.0]hexane ring system and the ester group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
62088-46-4 |
|---|---|
Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
6-oxabicyclo[3.1.0]hexan-2-yl nonanoate |
InChI |
InChI=1S/C14H24O3/c1-2-3-4-5-6-7-8-13(15)16-11-9-10-12-14(11)17-12/h11-12,14H,2-10H2,1H3 |
InChI Key |
LJHDNXDQXLNPDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OC1CCC2C1O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


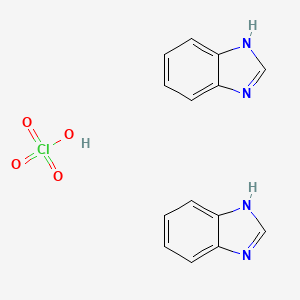
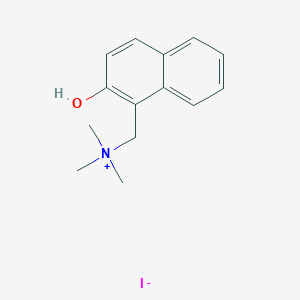
![1-Nitro-4-{2-[(2-phenylpropan-2-yl)peroxy]ethanesulfonyl}benzene](/img/structure/B14542683.png)
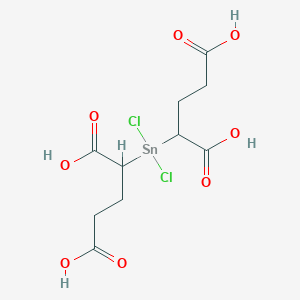
![2-[3-(2,4-Dimethoxyphenyl)propyl]phenol](/img/structure/B14542689.png)
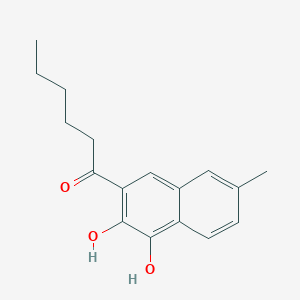

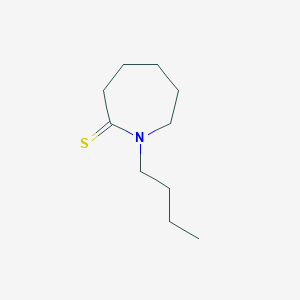
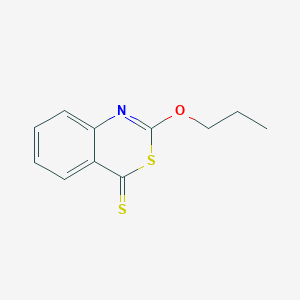
![3-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14542709.png)

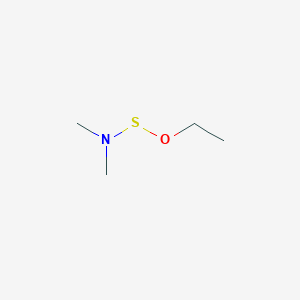
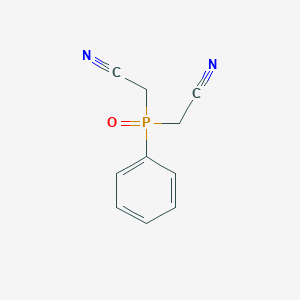
![(E)-N-Methyl-1-[1-(phenylsulfanyl)cyclopropyl]methanimine](/img/structure/B14542731.png)
